molecular formula C14H17NO2 B3017944 5-isopropoxy-1,2-dimethyl-1H-indole-3-carbaldehyde CAS No. 1242833-97-1

5-isopropoxy-1,2-dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B3017944
CAS No.: 1242833-97-1
M. Wt: 231.295
InChI Key: PFCIPLIXPHCFJX-UHFFFAOYSA-N
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Description

5-Isopropoxy-1,2-dimethyl-1H-indole-3-carbaldehyde is a substituted indole derivative characterized by its isopropoxy group at position 5, methyl groups at positions 1 and 2, and a carbaldehyde functional group at position 3. Indole derivatives are widely studied due to their prevalence in pharmaceuticals, agrochemicals, and natural products. Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-3 for graphical representation .

Properties

IUPAC Name

1,2-dimethyl-5-propan-2-yloxyindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-9(2)17-11-5-6-14-12(7-11)13(8-16)10(3)15(14)4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCIPLIXPHCFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC(C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropoxy-1,2-dimethyl-1H-indole-3-carbaldehyde typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Substituents: The isopropoxy group can be introduced via an etherification reaction using isopropyl alcohol and a suitable base. The methyl groups can be added through alkylation reactions using methyl iodide and a strong base like sodium hydride.

    Formylation: The carbaldehyde group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-isopropoxy-1,2-dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine, and sulfonation using sulfuric acid.

Major Products Formed

    Oxidation: 5-isopropoxy-1,2-dimethyl-1H-indole-3-carboxylic acid.

    Reduction: 5-isopropoxy-1,2-dimethyl-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of 5-isopropoxy-1,2-dimethyl-1H-indole-3-carbaldehyde typically involves methods that allow for the introduction of the isopropoxy group at the 5-position of the indole ring. Various synthetic pathways have been documented, including the use of Vilsmeier reagents for formylation reactions. These methods are crucial for producing derivatives that can exhibit enhanced biological activities.

Table 1: Synthetic Methods Overview

MethodDescriptionYield (%)Reference
Vilsmeier ReactionFormylation using phosphorus oxychloride54.3
N-acylationReaction with acyl chlorides in DMFVariable
One-Pot ReactionsSequential reactions in a single vesselHigh

Biological Activities

This compound and its derivatives have shown promising biological activities, particularly as antimicrobial agents. Recent studies have highlighted their effectiveness against various bacterial strains, including resistant ones such as MRSA.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of several indole derivatives, including this compound. The compound exhibited significant inhibitory effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 3.90 µg/mL.

Table 2: Antimicrobial Efficacy

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus ATCC 259233.90
S. aureus ATCC 43300 (MRSA)<1
E. coliInactive

Potential Therapeutic Applications

The unique structural features of this compound make it a candidate for further development in therapeutic contexts, particularly in cancer treatment and as anti-inflammatory agents. Its ability to modulate biological pathways through interaction with specific enzymes or receptors is an area of ongoing research.

Case Study: Cancer Treatment Potential

Research has indicated that indole derivatives can inhibit certain kinases involved in cancer progression. For instance, compounds similar to this compound have been shown to inhibit mTOR and PI3K pathways, which are critical in cancer cell proliferation.

Conclusion and Future Directions

The applications of this compound span various fields including medicinal chemistry and pharmacology. Its synthesis is well-established, and its biological activities present promising avenues for further exploration. Future research should focus on optimizing its efficacy and understanding its mechanisms of action to unlock its full therapeutic potential.

Mechanism of Action

The mechanism of action of 5-isopropoxy-1,2-dimethyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The indole ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity. The presence of the isopropoxy and methyl groups can modulate its lipophilicity and membrane permeability, affecting its bioavailability and pharmacokinetics.

Comparison with Similar Compounds

5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde (CAS 57666-21-4)

  • Substituent : Hydroxy (-OH) at position 4.
  • Impact: The polar hydroxy group increases water solubility compared to the isopropoxy analog but reduces lipophilicity. This may limit membrane permeability in biological systems.

5-Isobutoxy-1,2-dimethyl-1H-indole-3-carbaldehyde

  • Substituent : Isobutoxy (-OCH₂CH(CH₃)₂) at position 5.
  • Impact : The bulkier isobutoxy group increases steric hindrance, which may reduce reaction rates in nucleophilic substitutions or enzyme interactions. Its higher lipophilicity compared to isopropoxy could enhance bioavailability in lipid-rich environments .

Functional Group Variations at Position 3

Indole-3-carbinol (I3C; CAS 700-06-1)

  • Substituent : Hydroxymethyl (-CH₂OH) at position 3 instead of carbaldehyde.
  • Impact : The hydroxymethyl group lacks the electrophilic aldehyde functionality, rendering I3C less reactive toward nucleophiles. I3C is a well-studied chemopreventive agent, whereas the carbaldehyde derivative may exhibit distinct bioactivity due to its electrophilic nature .

Comparative Data Table

Compound Name Substituent (Position 5) Position 3 Functional Group Molecular Formula Key Properties
5-Isopropoxy-1,2-dimethyl-1H-indole-3-carbaldehyde Isopropoxy (-OCH(CH₃)₂) Carbaldehyde (-CHO) C₁₄H₁₇NO₂ Moderate lipophilicity, electrophilic
5-Hydroxy-1,2-dimethyl-1H-indole-3-carbaldehyde Hydroxy (-OH) Carbaldehyde (-CHO) C₁₁H₁₁NO₂ High polarity, hydrogen-bonding
5-Isobutoxy-1,2-dimethyl-1H-indole-3-carbaldehyde Isobutoxy (-OCH₂CH(CH₃)₂) Carbaldehyde (-CHO) C₁₅H₁₉NO₂ High steric bulk, enhanced lipophilicity
Indole-3-carbinol (I3C) N/A Hydroxymethyl (-CH₂OH) C₉H₉NO Antioxidant, chemopreventive

Biological Activity

5-Isopropoxy-1,2-dimethyl-1H-indole-3-carbaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound belongs to the indole class of compounds, which are known for their significant biological activities. The presence of the isopropoxy group enhances lipophilicity, while the dimethyl groups contribute to steric hindrance, affecting its interaction with biological targets.

Target Receptors

Indole derivatives, including this compound, are known to interact with various receptors in the body. They exhibit high affinity for several biological targets, which may include:

  • Serotonin receptors : Potential implications in mood regulation and anxiety.
  • Dopamine receptors : Possible effects on neuropsychiatric disorders.
  • Enzymes : Such as those involved in inflammation and cancer pathways.

Biochemical Pathways

The compound has been shown to influence multiple biochemical pathways:

  • Antioxidant Activity : Indole derivatives often exhibit antioxidant properties, helping to mitigate oxidative stress.
  • Antimicrobial Effects : Research indicates potential activity against bacteria and fungi, making it a candidate for developing antimicrobial agents.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms.

Biological Activities

The biological activities of this compound can be summarized in the following table:

Activity Type Description Reference
AntiviralPotential inhibition of viral replication pathways.
AntibacterialEffective against certain Gram-positive bacteria (e.g., MRSA).
AntifungalDemonstrated activity against Candida species.
AnticancerInhibits proliferation of cancer cells in vitro; specific mechanisms under investigation.
Anti-inflammatoryModulates inflammatory responses in cellular models.

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives similar to this compound:

  • Antimicrobial Activity :
    • A study reported significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 7.80 µg/mL for related compounds, indicating potential for development as an antibiotic agent .
  • Anticancer Research :
    • Research has shown that indole derivatives can induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways. The compound's unique structure may enhance its efficacy compared to other indoles .
  • Inflammation Modulation :
    • Investigations into anti-inflammatory properties revealed that certain indole derivatives could effectively reduce pro-inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-isopropoxy-1,2-dimethyl-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving indole derivatives. For example, a method analogous to Scheme 2 in uses 3-formyl-indole precursors (e.g., 3-formyl-1H-indole-2-carboxylic acid) reacted with aminothiazolones under reflux in acetic acid. Optimization involves adjusting stoichiometry (1.1 equiv aldehyde), reaction time (3–5 hours), and temperature (reflux). Side products due to positional isomerism (e.g., 4- or 6-substituted indoles) should be monitored via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodological Answer :

  • NMR : The aldehyde proton (C=O) typically appears as a singlet near δ 9.8–10.2 ppm. Isopropoxy groups show doublets for -OCH(CH₃)₂ at δ 1.2–1.4 ppm (CH₃) and a septet for the methine proton (δ 4.5–5.0 ppm).
  • Mass Spectrometry : Exact mass data (e.g., 201.1080 g/mol in ) should match theoretical values (C₁₄H₁₇NO₂) to confirm molecular ion peaks. High-resolution MS (HRMS) is critical to distinguish from analogs like 5-isobutoxy derivatives .

Q. What crystallographic software tools are recommended for initial structure determination of this compound?

  • Methodological Answer : The SHELX system (SHELXS/SHELXD) is widely used for small-molecule structure solution, particularly for handling twinned or high-resolution data. Preprocessing with WinGX ( ) allows integration of diffraction data, while ORTEP-III ( ) generates thermal ellipsoid plots for visualizing atomic displacement .

Advanced Research Questions

Q. How can crystallographic refinement (e.g., using SHELXL) resolve ambiguities in the aldehyde group’s electron density?

  • Methodological Answer : In SHELXL ( ), constrained refinement (ISOR/DFIX commands) stabilizes the aldehyde moiety’s geometry. For weak electron density, alternate disorder models (PART instructions) or hydrogen-bonding analysis (e.g., C=O⋯H-N interactions) can improve accuracy. Cross-validation with R-free values ensures model reliability .

Q. What strategies mitigate challenges in synthesizing positional isomers (e.g., 5- vs. 6-substituted indole derivatives)?

  • Methodological Answer : Isomer separation requires chromatographic techniques (e.g., preparative HPLC with C18 columns) or crystallization in polar solvents (e.g., ethanol/water mixtures). Reaction regioselectivity can be enhanced using directing groups (e.g., methyl at C2 in ) or Lewis acid catalysts (e.g., ZnCl₂) to favor 5-substitution .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results (e.g., conflicting bond lengths or conformations)?

  • Methodological Answer : Apply triangulation:

  • Step 1 : Validate NMR assignments using 2D techniques (HSQC, HMBC) to confirm coupling networks.
  • Step 2 : Re-examine crystallographic data for twinning or absorption errors (via PLATON/ADDSYM in ).
  • Step 3 : Use statistical methods (e.g., bootstrapping in ) to assess significance of discrepancies. Longitudinal analysis (as in ) may reveal time-dependent degradation or conformational flexibility .

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